2-Chloro-1-(5-(pyrrolidine-1-carbonyl)-1H-pyrrol-3-yl)ethanone
Description
2-Chloro-1-(5-(pyrrolidine-1-carbonyl)-1H-pyrrol-3-yl)ethanone is a pyrrole-based compound featuring a chloroethanone group at the 3-position and a pyrrolidine-1-carbonyl moiety at the 5-position of the pyrrole ring.
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-1-[5-(pyrrolidine-1-carbonyl)-1H-pyrrol-3-yl]ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2O2/c12-6-10(15)8-5-9(13-7-8)11(16)14-3-1-2-4-14/h5,7,13H,1-4,6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIYHJEYDCBDIDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC(=CN2)C(=O)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-(5-(pyrrolidine-1-carbonyl)-1H-pyrrol-3-yl)ethanone typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Introduction of the Pyrrolidine-1-carbonyl Group: This step involves the acylation of the pyrrole ring using pyrrolidine-1-carbonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product isolation would enhance the scalability and reproducibility of the process.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1-(5-(pyrrolidine-1-carbonyl)-1H-pyrrol-3-yl)ethanone can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloroacetyl group can be substituted by nucleophiles such as amines or thiols.
Oxidation: The pyrrole ring can be oxidized to form pyrrolinones or other oxidized derivatives.
Reduction: The carbonyl group can be reduced to form alcohols or amines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or primary amines in the presence of a base like sodium hydroxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products
Nucleophilic Substitution: Formation of substituted amides or thioethers.
Oxidation: Formation of pyrrolinones or other oxidized pyrrole derivatives.
Reduction: Formation of alcohols or amines.
Scientific Research Applications
2-Chloro-1-(5-(pyrrolidine-1-carbonyl)-1H-pyrrol-3-yl)ethanone is notable for its unique chemical structure, which features a chloro group and a pyrrolidine moiety attached to a pyrrole ring. The presence of these functional groups contributes to its chemical reactivity and potential biological activity. The compound has a molecular formula of C12H14ClN3O and a molecular weight of approximately 253.71 g/mol.
Scientific Research Applications
Research indicates that pyrrole derivatives exhibit a range of biological activities. this compound has potential applications in several fields. Some compounds share structural similarities with this compound, which may provide insights into its uniqueness.
| Compound Name | Structure | Unique Features |
|---|---|---|
| 5-(Pyrrolidine-1-carbonyl)-1H-pyrrole | Pyrrole ring with carbonyl | Lacks chloro substituent |
| 2-Chloro-N-(pyrrolidinyl)acetamide | Acetamide derivative | Different functional group |
| 4-Methylpyridine | Simple heterocycle | No carbonyl or chloro groups |
The presence of both the chloro group and the specific arrangement of the pyrrole moieties distinguishes this compound from these similar compounds.
The mechanism of action of NSC 81356 is not reported in the scientific literature.
The synthesis of this compound typically involves multi-step organic reactions. Common methods include:
- Not available in the scientific literature
Mechanism of Action
The mechanism of action of 2-Chloro-1-(5-(pyrrolidine-1-carbonyl)-1H-pyrrol-3-yl)ethanone depends on its specific application. In medicinal chemistry, it may act by interacting with specific enzymes or receptors, modulating their activity. The chloroacetyl group can form covalent bonds with nucleophilic residues in proteins, potentially inhibiting their function. The pyrrolidine-1-carbonyl group may enhance the compound’s binding affinity and specificity for its target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrrole-Based Chloroethanones with Aryl Substituents
Example Compound: 2-Chloro-1-{2,5-dimethyl-1-[4-(trifluoromethoxy)phenyl]-1H-pyrrol-3-yl}ethanone ()
- Structure: Pyrrole core with 2,5-dimethyl groups, 4-trifluoromethoxyphenyl substituent, and 3-chloroethanone.
- Synthesis : Reflux of a hydrochloride precursor in water (69% yield) .
- Physical Properties : Melting point = 147°C; IR (C=O stretch) = 1685 cm⁻¹.
- Reactivity: Reacts with thiones/thioureas to form thiazoles, indicating nucleophilic substitution at the chloroethanone group .
Analog from : 2-Chloro-1-[2,5-dimethyl-1-(4-propylphenyl)-1H-pyrrol-3-yl]ethanone
- Structure : Similar pyrrole core but with 4-propylphenyl instead of trifluoromethoxyphenyl.
- Commercial Availability: Sold by Santa Cruz Biotechnology (sc-341680), but synthesis details and properties are unspecified.
- Inference: The propylphenyl group is electron-donating, which may reduce electrophilicity of the chloroethanone compared to the trifluoromethoxy analog.
Indole-Based Chloroethanones
Example Compounds (): 2-Chloro-1-(7-methoxy-1H-indol-3-yl)ethanone (23% yield) and 2-chloro-1-(7-chloro-1H-indol-3-yl)ethanone (11% yield).
- Synthesis : Reaction of indole derivatives with chloroacetyl chloride under pressurized conditions (DBU, DCE, 90°C) .
- Comparison : Lower yields suggest indole systems are less reactive than pyrrole derivatives. The bulky indole core may hinder substitution reactions.
Tetrazole-Based Chloroethanones
Example Compounds (): 2-Chloro-1-(1-aryl-1H-tetrazol-5-yl)ethanones (15–21).
- Synthesis : Multi-step process involving tetrazole formation from anilines, followed by chloroacetylation (yields unspecified) .
- Reactivity : Reacts with piperidine to introduce amine substituents, demonstrating versatility in functionalization.
- Comparison : Tetrazole’s high nitrogen content may confer distinct electronic properties, altering solubility and reactivity relative to pyrrole systems.
Fused Heterocyclic Systems
Example Compounds (): 2-Chloro-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone and related pyrazolopyrimidine derivatives.
- Synthesis : Modified procedures involving azatryptamine precursors .
Biological Activity
2-Chloro-1-(5-(pyrrolidine-1-carbonyl)-1H-pyrrol-3-yl)ethanone, a compound with the molecular formula C12H14ClN3O and a molecular weight of approximately 253.71 g/mol, is a pyrrole derivative characterized by its unique structural features, including a chloro substituent and a pyrrolidine moiety. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
While specific mechanisms of action for this compound have not been extensively documented, related pyrrole derivatives are known to exhibit various biological activities, including antimicrobial, antioxidant, and anticancer properties. The presence of the chloro group and the arrangement of the pyrrole moieties are believed to contribute to its chemical reactivity and biological efficacy .
Antioxidant Activity
Pyrrole derivatives are often evaluated for their antioxidant potential. The DPPH radical scavenging method is commonly used to assess this activity. Research indicates that compounds with similar structures to this compound demonstrate significant antioxidant capabilities. For instance, several pyrrole derivatives have shown high DPPH radical scavenging abilities, suggesting that this compound may also possess similar properties .
Antimicrobial Activity
Pyrrole-based compounds have been explored for their antimicrobial properties. In studies involving various pyrrole derivatives, some have demonstrated notable activity against bacterial strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values obtained for these compounds indicate their potential as effective antibacterial agents. Although specific data on the antimicrobial efficacy of this compound is limited, its structural similarities to other active derivatives suggest it may exhibit comparable effects .
Anticancer Potential
The potential anticancer activity of pyrrole derivatives has also been investigated. Some studies have highlighted the ability of certain pyrrole compounds to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. While direct evidence for the anticancer activity of this compound is not yet available, its structural characteristics align with those known to exhibit such activities .
Comparative Analysis of Similar Compounds
To better understand the unique features of this compound, a comparison with structurally related compounds can be insightful:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 5-(Pyrrolidine-1-carbonyl)-1H-pyrrole | Pyrrole ring with carbonyl | Lacks chloro substituent |
| 2-Chloro-N-(pyrrolidinyl)acetamide | Acetamide derivative | Different functional group |
| 4-Methylpyridine | Simple heterocycle | No carbonyl or chloro groups |
The presence of both the chloro group and the specific arrangement of the pyrrole moieties distinguishes this compound from these similar compounds.
Study on Pyrrole Derivatives
A significant study focused on the synthesis and biological evaluation of various pyrrole derivatives found that many exhibited promising biological activities, including antioxidant and antimicrobial effects. The study emphasized that modifications in the structure could enhance these properties, indicating that further exploration into derivatives such as this compound could yield valuable insights into its potential applications .
Antioxidant Activity Assessment
In a comparative analysis using the DPPH assay, several pyrrole derivatives were tested for their radical scavenging abilities. The results indicated that certain modifications led to significantly enhanced antioxidant properties. This suggests that similar evaluations for this compound could reveal its efficacy as an antioxidant agent .
Q & A
Q. What are the common synthetic routes for 2-Chloro-1-(5-(pyrrolidine-1-carbonyl)-1H-pyrrol-3-yl)ethanone?
The compound is typically synthesized via a multi-step protocol:
- Step 1 : Chloroacetylation of the pyrrole core using chloroacetyl chloride under inert conditions (e.g., nitrogen atmosphere) in anhydrous solvents like dichloromethane.
- Step 2 : Introduction of the pyrrolidine-1-carbonyl group via coupling reagents (e.g., HATU or EDCI) in the presence of a base like triethylamine or KCO .
- Step 3 : Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol. Key intermediates (e.g., 2-chloro-1-(1H-pyrrol-3-yl)ethanone) are often monitored using TLC (5:5 methanol/chloroform) .
Q. How is the compound characterized for purity and structural confirmation?
Standard analytical methods include:
- NMR Spectroscopy : H and C NMR to confirm substituent positions and regioselectivity. For example, the pyrrolidine carbonyl group appears as a distinct downfield signal (~165-170 ppm in C NMR) .
- HPLC-MS : To assess purity (>95%) and molecular ion peaks (e.g., [M+H] for exact mass verification) .
- Melting Point : Consistency with literature values (e.g., 133–135°C for analogous compounds) .
Q. What stability precautions are required during storage and handling?
Q. What solvents are suitable for solubility studies?
The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) and limited solubility in water. For kinetic studies, use DMSO-d for NMR or acetonitrile for UV-Vis spectroscopy .
Advanced Research Questions
Q. How can regioselectivity issues in pyrrole substitution be addressed during synthesis?
Regioselectivity in pyrrole functionalization is influenced by:
- Electronic Effects : Electron-withdrawing groups (e.g., chloroacetyl) direct substitution to the β-position.
- Protecting Groups : Use of Boc or SEM groups to block reactive sites .
- Catalysis : Lewis acids like ZnCl can enhance selectivity for specific positions . Computational modeling (DFT) is recommended to predict reactive sites and optimize conditions .
Q. What strategies optimize yield in large-scale synthesis?
- Reaction Optimization : Increase equivalents of pyrrolidine-1-carbonyl chloride (1.5–2.0 eq) and extend reaction time (12–24 h) .
- Workup : Replace column chromatography with fractional crystallization (ethanol/water mixtures) for cost-effective purification .
- Scale-Up Risks : Monitor exothermic reactions during chloroacetylation using jacketed reactors .
Q. How are discrepancies in NMR data resolved for structural elucidation?
Common issues and solutions:
- Signal Splitting : Dynamic proton exchange in the pyrrole ring can cause broadening. Use elevated temperatures (60°C) in DMSO-d to sharpen peaks .
- Impurity Peaks : Compare with synthesized intermediates (e.g., unreacted starting material) via spiking experiments .
- 2D NMR : HSQC and HMBC to confirm connectivity between the pyrrolidine carbonyl and pyrrole core .
Q. What computational tools predict reactivity or binding properties of this compound?
- Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., enzymes) using software like GROMACS .
- Docking Studies : AutoDock Vina to explore binding affinities at active sites, leveraging the chloroacetyl group’s electrophilicity .
- QSAR Modeling : Correlate substituent effects (e.g., chloro vs. fluoro analogs) with activity using MOE .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
